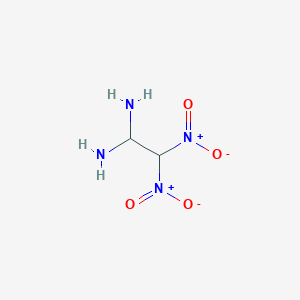
2,2-Dinitroethane-1,1-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dinitroethane-1,1-diamine, also known as this compound, is a useful research compound. Its molecular formula is C2H6N4O4 and its molecular weight is 150.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
FOX-7 is characterized by a simple structure that features two geminal nitro groups (electron-withdrawing) and two amino groups (electron-donating), creating a push-pull effect . This electron distribution allows for intramolecular electron transfer reactions, which are typical for energetic materials. The compound exhibits multiple redox centers and has been studied for its thermochemical properties, solubility, and reactivity .
Applications in Explosives
- Energetic Material : FOX-7 is primarily recognized for its application as an explosive. Its stability and performance characteristics make it a suitable candidate for military and industrial applications. Studies have shown that FOX-7 possesses a high energy density and lower sensitivity compared to traditional explosives like TNT .
- Replacement for Traditional Explosives : Due to its favorable properties, FOX-7 is being investigated as a potential replacement for less stable explosives. Its reduced sensitivity enhances safety during handling and storage while maintaining explosive efficiency .
Applications in Materials Science
- Polymer Composites : Research has explored the incorporation of FOX-7 into polymer composites to enhance their mechanical properties and energy output. These composites can be utilized in various applications ranging from military ordnance to aerospace engineering .
- Thermal Stability Studies : The thermal decomposition pathways of FOX-7 have been studied extensively to understand its behavior under different conditions. This research is crucial for developing safer handling protocols and improving the design of explosive materials .
Analytical Chemistry Applications
- Spectroscopic Properties : FOX-7 has been subjected to various spectroscopic analyses (e.g., UV-Vis, IR) to elucidate its structural properties and reactivity patterns. These studies aid in the development of analytical methods for detecting and quantifying this compound in various matrices .
- Quantum Chemical Calculations : Computational chemistry techniques have been employed to predict the behavior of FOX-7 under different chemical environments, providing insights into its potential applications in designing new energetic materials .
Case Studies
Eigenschaften
CAS-Nummer |
172602-37-8 |
|---|---|
Molekularformel |
C2H6N4O4 |
Molekulargewicht |
150.09 g/mol |
IUPAC-Name |
2,2-dinitroethane-1,1-diamine |
InChI |
InChI=1S/C2H6N4O4/c3-1(4)2(5(7)8)6(9)10/h1-2H,3-4H2 |
InChI-Schlüssel |
CQUGMNZDMWRAAN-UHFFFAOYSA-N |
SMILES |
C(C([N+](=O)[O-])[N+](=O)[O-])(N)N |
Kanonische SMILES |
C(C([N+](=O)[O-])[N+](=O)[O-])(N)N |
Synonyme |
1,1-Ethanediamine, 2,2-dinitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















